

# An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Isochavicine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isochavicine*

Cat. No.: *B8271698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isochavicine**, a naturally occurring alkaloid found in plants of the Piper genus, is a geometric isomer of the more abundant and well-known piperine. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of **isochavicine**. It includes detailed spectroscopic data, experimental protocols for its isolation and synthesis, and a comparative analysis with its stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Physicochemical Properties

**Isochavicine** is a piperidine alkaloid with the chemical formula  $C_{17}H_{19}NO_3$ .<sup>[1]</sup> Its systematic IUPAC name is (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one.<sup>[1]</sup> The molecule consists of a piperidine ring linked via an amide bond to a 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl moiety. The defining feature of **isochavicine**'s structure is the trans-cis configuration of the two double bonds in the pentadienoyl chain.

A summary of the key physicochemical properties of **isochavicine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C17H19NO3	[1]
Molecular Weight	285.34 g/mol	[1]
IUPAC Name	(2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one	[1]
CAS Number	30511-77-4	[1]
Melting Point	110 °C (103 °C)	[2]
Appearance	Yellowish crystalline solid	
Solubility	Soluble in ethanol, chloroform, benzene; almost insoluble in water and petroleum ether.	

## Stereoisomerism of Piperine Alkaloids

The pungency of black pepper is primarily attributed to piperine, which exists as the (2E,4E) or trans-trans isomer. **Isochavicine** is one of the four geometric isomers of piperine, arising from the different possible arrangements of substituents around the C2-C3 and C4-C5 double bonds of the pentadienoyl side chain. The four stereoisomers are:

- Piperine: (2E,4E) - trans-trans isomer
- Isopiperine: (2Z,4E) - cis-trans isomer
- Chavicine: (2Z,4Z) - cis-cis isomer
- **Isochavicine**: (2E,4Z) - trans-cis isomer

The stereoisomeric relationship between these four compounds is a critical aspect of their chemistry and biological activity. While piperine is known for its pungency, its geometric isomers, including **isochavicine**, are reported to have little to no pungent taste. The interconversion of these isomers can be induced by light, particularly UV radiation.

## Stereoisomers of Piperine

## Spectroscopic Data

The structural elucidation of **isochavicine** and its distinction from its stereoisomers rely heavily on spectroscopic techniques. The following tables summarize the available spectroscopic data for **isochavicine**.

### Mass Spectrometry (MS)

The mass spectrum of **isochavicine** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
285	99.99	[M] <sup>+</sup>
201	99.60	[M - C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>
173	40.80	[C <sub>10</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
202	32.60	[M - C <sub>5</sub> H <sub>9</sub> N] <sup>+</sup>
174	30.50	[C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>+</sup>

Data obtained from GC-MS  
analysis.[3]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **isochavicine** are crucial for confirming the stereochemistry of the double bonds. While a complete, unambiguously assigned dataset for pure **isochavicine** is not readily available in the public domain, comparative studies with piperine provide valuable insights. It is anticipated that the chemical shifts of the olefinic protons and carbons in **isochavicine** would differ significantly from those of piperine due to the change in geometry from trans-trans to trans-cis.

### Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in the **isochavicine** molecule. Characteristic absorption bands are expected for the amide carbonyl, C=C double bonds, and the benzodioxole group.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1635	Amide C=O stretch
~1610, 1580, 1490	C=C stretching (aromatic and aliphatic)
~1250, 1040	C-O-C stretching (benzodioxole)
~995	=C-H bending (trans double bond)
~700-800	=C-H bending (cis double bond)

Predicted characteristic bands based on the structure of isochavicine and related compounds.

## Experimental Protocols

### Isolation of Isochavicine

**Isochavicine** is typically found in smaller quantities than piperine in natural sources. Its isolation often involves the initial extraction of a mixture of alkaloids followed by chromatographic separation. A common method to obtain **isochavicine** is through the photoisomerization of the more abundant piperine.

Protocol for Photoisomerization of Piperine to **Isochavicine**:

- **Preparation of Piperine Solution:** Dissolve a known quantity of pure piperine in a suitable solvent such as ethanol or chloroform in a quartz reaction vessel.
- **UV Irradiation:** Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Solvent Evaporation:** After significant conversion is observed, remove the solvent under reduced pressure.

- **Chromatographic Separation:** The resulting mixture of stereoisomers can be separated using column chromatography on silica gel or preparative HPLC. A solvent system of hexane and ethyl acetate in varying gradients is often effective for separation.
- **Crystallization:** The fractions containing **isochavicine** are collected, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield pure **isochavicine** crystals.



[Click to download full resolution via product page](#)

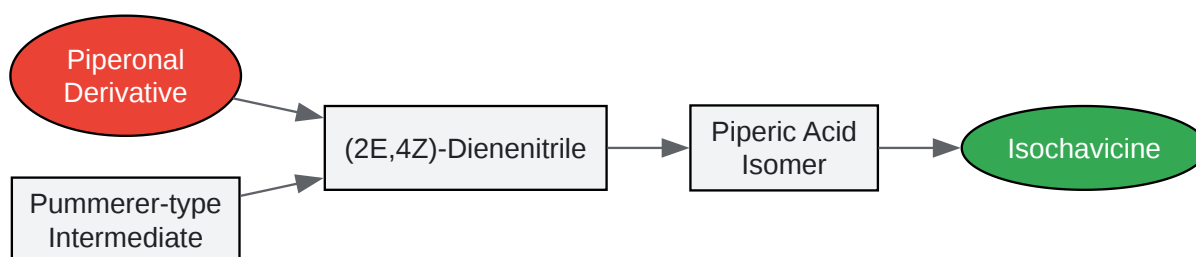
Isolation of **Isochavicine** via Photoisomerization

## Synthesis of Isochavicine

A synthetic route to **isochavicine** has been reported by Tsuboi and Takeda (1979).[4] The synthesis involves the reaction of a Pummerer-type reaction intermediate of (methylthio)acetonitrile with a 1-alkene to form a dienenitrile, which is then converted to **isochavicine**.

Conceptual Synthetic Pathway:

- **Formation of Pummerer-type Intermediate:** (Methylthio)acetonitrile is treated with a suitable reagent to generate a reactive Pummerer-type intermediate.
- **Ene Reaction:** The intermediate undergoes an ene reaction with an appropriate 1-alkene derivative of piperonal to form a dienenitrile with the desired (2E,4Z) stereochemistry.
- **Hydrolysis and Amidation:** The nitrile group is hydrolyzed to a carboxylic acid, which is then activated and reacted with piperidine to form the final amide product, **isochavicine**.



[Click to download full resolution via product page](#)

### Conceptual Synthetic Pathway to **Isochavicine**

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereoisomerism, and key properties of **isochavicine**. While spectroscopic and experimental data for **isochavicine** are less abundant than for its prevalent stereoisomer, piperine, this document consolidates the available information to serve as a foundational resource for the scientific community. Further research to fully characterize the spectroscopic properties and explore the biological activities of **isochavicine** is warranted and will be crucial for unlocking its potential applications in drug development and other scientific fields.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isochavicine | C<sub>17</sub>H<sub>19</sub>NO<sub>3</sub> | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Isochavicine (FDB000451) - FooDB [foodb.ca]
- 3. Piperine | 94-62-2 | Benchchem [benchchem.com]
- 4. A new synthesis of piperine and isochavicine | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Isochavicine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8271698#isochavicine-chemical-structure-and-stereoisomerism>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)